molecular formula C19H16F4N2O B2374656 5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008495-00-8

5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Katalognummer: B2374656
CAS-Nummer: 1008495-00-8
Molekulargewicht: 364.344
InChI-Schlüssel: BRFAQYYXPKIBIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is a compound with the molecular formula C19H16F4N2O . It is a derivative of pyrrolo[1,2-a]quinoxalin-4(5H)-one, which has been shown to have great BTK inhibition potency .


Synthesis Analysis

The synthesis of quinoxalinones and their derivatives has been a topic of interest in recent years . An efficient synthesis of a variety of [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found on databases like PubChem . These properties include its molecular formula, structure, and more.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound and its analogues have been extensively studied for their anticancer properties. For instance, studies have shown that similar compounds exhibit potent anticancer activity against various cancer cell lines, including breast cancer and ovarian cancer. These compounds function as effective inhibitors of cell growth and proliferation, inducing apoptosis and causing cell cycle arrest. Notably, one analogue, FBA-TPQ, was highlighted for its significant anticancer activity against human ovarian cancer cells, with minimal toxicity to non-tumorigenic cells, suggesting its potential as a therapeutic agent for ovarian cancer (Chen et al., 2011). Additionally, the compound has been investigated for its efficacy, safety, and pharmacokinetics in models of human pancreatic cancer, showing promise as a potential therapeutic agent for this type of cancer as well (Xiangrong Zhang et al., 2012).

Binding to Receptors

Research also indicates that derivatives of this compound exhibit high affinity for certain receptors, such as the GABAA/benzodiazepine receptor. This suggests potential applications in the treatment of disorders related to these receptors (Tenbrink et al., 1994).

Multifunctional Drug Candidate for Neuropsychiatric and Neurological Disorders

A tetracyclic quinoxaline derivative, closely related to the compound , has been identified as a potent multifunctional drug candidate. It shows strong binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, indicating potential utility in the treatment of neuropsychiatric and neurological disorders (Peng Li et al., 2014).

Vascular Smooth Muscle Relaxants and Antihypertensive Agents

Some analogues of this compound have been synthesized and tested for their ability to relax aortic smooth muscle and their antihypertensive activity, suggesting potential applications in cardiovascular therapies (Abou-Gharbia et al., 1984).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry . The [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold, to which this compound belongs, is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .

Eigenschaften

IUPAC Name

5-[(3-fluorophenyl)methyl]-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O/c20-14-4-1-3-12(9-14)11-25-17-10-13(19(21,22)23)6-7-15(17)24-8-2-5-16(24)18(25)26/h1,3-4,6-7,9-10,16H,2,5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFAQYYXPKIBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.